4-Hydroxynipecotic acid
Overview
Description
Cis-4-hydroxynipecotic acid is a cyclic amino acid derivative known for its role as a potent inhibitor of gamma-aminobutyric acid (GABA) uptake systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cis-4-hydroxynipecotic acid can be synthesized through various methods. One efficient synthetic route involves the regioselective addition of silyl phosphites or phosphonites to cyclic 1-benzyloxycarbonyl enaminones. The resulting 2-phospho-4-oxopiperidine is then reduced using sodium borohydride (NaBH4) with high diastereofacial preference. The final step involves the cleavage of the N-benzyloxycarbonyl group under hydrogenolysis, followed by hydrolysis of the phosphonate or phosphinate functionalities .
Industrial Production Methods: Industrial production of cis-4-hydroxynipecotic acid may involve biotransformation processes using whole-cell catalysis. For example, L-pipecolic acid can be converted to cis-4-hydroxynipecotic acid using non-heme iron (II)/alpha-ketoglutarate-dependent dioxygenases. This method involves continuous supplementation of iron (II) ions and optimization of reaction conditions to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: Cis-4-hydroxynipecotic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to its corresponding alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Cis-4-hydroxynipecotic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various biologically active compounds.
Biology: It serves as a tool to study GABAergic neurotransmission and its role in the central nervous system.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders by modulating GABA uptake.
Industry: It is used in the production of pharmaceuticals and other chemical intermediates.
Mechanism of Action
Cis-4-hydroxynipecotic acid exerts its effects by inhibiting the uptake of gamma-aminobutyric acid (GABA) into neurons and glial cells. This inhibition increases the extracellular concentration of GABA, enhancing its inhibitory effects on neurotransmission. The compound interacts with GABA transport carriers, preventing the reuptake of GABA and prolonging its action at synaptic sites .
Comparison with Similar Compounds
Nipecotic Acid: A potent inhibitor of GABA uptake, structurally related to cis-4-hydroxynipecotic acid.
Guvacine: Another cyclic amino acid that inhibits GABA uptake.
Homonipecotic Acid: A weaker but selective inhibitor of glial GABA uptake.
Homoguvacine: Virtually inactive compared to cis-4-hydroxynipecotic acid.
Uniqueness: Cis-4-hydroxynipecotic acid is unique due to its high potency as a GABA uptake inhibitor and its ability to modulate GABAergic neurotransmission effectively. Its structural specificity allows it to interact selectively with GABA transport carriers, making it a valuable tool in neuropharmacological research .
Properties
IUPAC Name |
(3R,4S)-4-hydroxypiperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-5-1-2-7-3-4(5)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMFVOCECLPLSI-UHNVWZDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@H]1O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40992172 | |
Record name | 4-Hydroxypiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40992172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71609-37-5 | |
Record name | cis-4-Hydroxynipecotic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71609-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxynipecotic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071609375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxypiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40992172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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